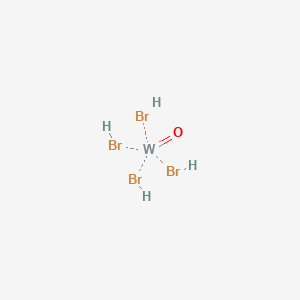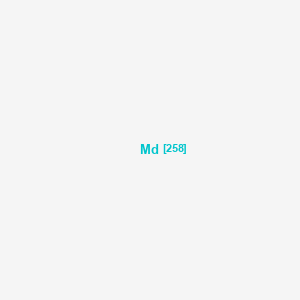
Tungsten tetrabromide monoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tungsten tetrabromide monoxide is a chemical compound with the formula Br₄OW It is a tungsten-based compound where tungsten is bonded to four bromine atoms and one oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tungsten tetrabromide monoxide can be synthesized through the direct reaction of tungsten powder with bromine gas under heating conditions. The chemical equation for this reaction is: [ \text{W} + 2\text{Br}_2 \rightarrow \text{WBr}_4 ]
Another method involves the bromination of tungsten oxide with hydrogen bromide to produce this compound .
Industrial Production Methods: Industrial production of this compound typically follows the direct synthesis method due to its simplicity and efficiency. The reaction is carried out in a controlled environment to ensure the purity and yield of the product.
Analyse Des Réactions Chimiques
Types of Reactions: Tungsten tetrabromide monoxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to lower oxidation state compounds.
Substitution: Bromine atoms can be substituted with other halogens or ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and chlorine.
Reduction: Reducing agents such as hydrogen or carbon monoxide are used.
Substitution: Halogen exchange reactions can be carried out using halogen gases or halide salts.
Major Products Formed:
Oxidation: Higher oxidation state tungsten compounds.
Reduction: Lower oxidation state tungsten compounds.
Substitution: Tungsten compounds with different halogens or ligands.
Applications De Recherche Scientifique
Tungsten tetrabromide monoxide has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other tungsten compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in medical imaging and therapeutic applications.
Industry: Utilized in the production of advanced materials and catalysts for chemical reactions
Mécanisme D'action
The mechanism by which tungsten tetrabromide monoxide exerts its effects involves its interaction with molecular targets and pathways. It can act as a catalyst in various chemical reactions, facilitating the conversion of reactants to products. The specific molecular targets and pathways depend on the nature of the reaction and the conditions under which it is carried out .
Comparaison Avec Des Composés Similaires
Tungsten tetrabromide (WBr₄): Similar in structure but lacks the oxygen atom.
Tungsten hexabromide (WBr₆): Contains six bromine atoms instead of four.
Tungsten tetrachloride (WCl₄): Similar structure with chlorine atoms instead of bromine.
Uniqueness: Tungsten tetrabromide monoxide is unique due to the presence of the oxygen atom, which imparts different chemical properties and reactivity compared to other tungsten bromides and chlorides. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Propriétés
Numéro CAS |
13520-77-9 |
|---|---|
Formule moléculaire |
Br4H4OW |
Poids moléculaire |
523.49 g/mol |
Nom IUPAC |
oxotungsten;tetrahydrobromide |
InChI |
InChI=1S/4BrH.O.W/h4*1H;; |
Clé InChI |
BZIYIWRMSLNLIL-UHFFFAOYSA-N |
SMILES canonique |
O=[W].Br.Br.Br.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[3-(methoxycarbonylamino)phenyl] N-(2-methylpropyl)carbamate](/img/structure/B13733324.png)

![2-[7-(hydroxyamino)-2H-pyrazolo[4,3-d]pyrimidin-3-yl]-5-(hydroxymethyl)oxolane-3,4-diol;hydrochloride](/img/structure/B13733342.png)
![9-[4-[bis(2-chloroethyl)amino]phenyl]-1H-purin-6-one;hydrochloride](/img/structure/B13733347.png)



![1,2,4,5-Tetrafluoro-3-[(2,3,5,6-tetrafluorophenyl)disulfanyl]benzene](/img/structure/B13733379.png)


